methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate is an organic compound with the molecular formula C10H10FNO5S and a molecular weight of 275.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate typically involves the introduction of a fluorosulfonyl group to the indole scaffold. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of fluorosulfonyl radicals in large-scale synthesis could be a potential approach due to its efficiency and the ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Chemical Biology: The compound is utilized in studies involving biological systems and chemical interactions.
Drug Discovery: It serves as a precursor or intermediate in the development of new pharmaceuticals.
Materials Science: The compound’s unique properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The indole scaffold is known for its ability to bind to multiple receptors, which can lead to diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate include other sulfonyl fluorides and indole derivatives. Examples include:
Sulfonyl Fluorides: Compounds with the sulfonyl fluoride functional group, which are used in various chemical reactions and applications.
Indole Derivatives: Compounds containing the indole scaffold, which are known for their diverse biological activities.
Uniqueness
This compound is unique due to the combination of the fluorosulfonyl group and the indole scaffold.
Properties
CAS No. |
2411194-48-2 |
---|---|
Molecular Formula |
C10H10FNO5S |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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